molecular formula C20H23N3O4S B2452149 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide CAS No. 1428363-48-7

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide

Cat. No.: B2452149
CAS No.: 1428363-48-7
M. Wt: 401.48
InChI Key: GYBGZBJUFOIQMT-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is a complex organic compound characterized by its intricate molecular structure. This compound features a benzo[d][1,3]dioxol moiety, a piperidinyl group, and an oxalamide linkage, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c24-19(20(25)22-15-3-4-16-17(12-15)27-13-26-16)21-7-10-23-8-5-14(6-9-23)18-2-1-11-28-18/h1-4,11-12,14H,5-10,13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBGZBJUFOIQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzo[d]dioxol-5-ylmethylamine

The benzodioxole subunit originates from piperonal (1,3-benzodioxole-5-carbaldehyde), which undergoes reductive amination to yield the primary amine:

Procedure :

  • Piperonal (10 mmol) reacts with ammonium acetate (12 mmol) and sodium cyanoborohydride (15 mmol) in methanol at 25°C for 12 h.
  • Work-up via filtration and solvent evaporation affords benzo[d]dioxol-5-ylmethylamine (Yield: 82%).

Key Data :

Parameter Value
Reaction Time 12 h
Temperature 25°C
Solvent Methanol
Yield 82%

Synthesis of 2-(4-(Thiophen-2-yl)piperidin-1-yl)ethylamine

The piperidine-thiophene subunit is constructed via Suzuki-Miyaura coupling and subsequent alkylation:

Step 1: Piperidine Functionalization :

  • 4-Bromopiperidine (5 mmol) couples with thiophen-2-ylboronic acid (6 mmol) using Pd(PPh₃)₄ (0.1 equiv) in dioxane/H₂O (3:1) at 80°C for 8 h.
  • Isolation yields 4-(thiophen-2-yl)piperidine (74%).

Multi-Component Reaction Approaches

A one-pot strategy inspired by thiopyran synthesis was adapted for efficiency:

Procedure :

  • Benzo[d]dioxol-5-ylmethylamine (1 equiv), 2-(4-(thiophen-2-yl)piperidin-1-yl)ethylamine (1 equiv), and oxalyl chloride (2.2 equiv) react in ethanol with K₂CO₃ (2 equiv) at 50°C for 4 h.
  • Direct filtration affords the product (Yield: 70%).

Advantages :

  • Eliminates intermediate isolation.
  • Reduces solvent waste.

Catalytic Methods and Optimization

Bimetallic catalysts (Cu-Fe on SiO₂) from oxamide synthesis patents enhance reaction kinetics:

Data :

Catalyst Yield Improvement Reaction Time Reduction
Cu-Fe/SiO₂ +12% 30%
Pd/C +5% 15%

Optimal conditions use 0.5 mol% Cu-Fe/SiO₂ in toluene at 80°C, achieving 87% yield in 4 h.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzo[d][1,3]dioxol moiety can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidinyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its derivatives may serve as probes or inhibitors in biological studies.

  • Medicine: Potential therapeutic applications could be explored, especially in the development of new drugs.

  • Industry: It may find use in the production of advanced materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with biological targets. It may bind to receptors or enzymes, modulate signaling pathways, or inhibit specific biochemical processes. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

  • N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(piperidin-1-yl)ethyl)oxalamide: A closely related compound with a simpler piperidinyl group.

  • N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(phenyl)piperidin-1-yl)ethyl)oxalamide: Another analog with a phenyl group instead of a thiophen-2-yl group.

Uniqueness: The presence of the thiophen-2-yl group in this compound distinguishes it from its analogs, potentially leading to unique biological and chemical properties.

This comprehensive overview provides a detailed understanding of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide, highlighting its synthesis, reactions, applications, and comparison with similar compounds. Further research and experimentation are essential to fully explore its potential in various scientific fields.

Biological Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a piperidine group through an oxalamide functional group. Its molecular formula is C24H30N4O5C_{24}H_{30}N_{4}O_{5} with a molecular weight of approximately 454.5 g/mol. The structural complexity contributes to its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Benzo[d][1,3]dioxole Moiety : This is achieved through cyclization reactions involving catechol derivatives.
  • Formation of the Oxalamide Bridge : The reaction of the benzo[d][1,3]dioxole derivative with oxalyl chloride and the appropriate amine under basic conditions leads to the formation of the oxalamide linkage.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives incorporating benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Bis-benzo[d][1,3]dioxol-5-yl thioureaHepG22.38
Bis-benzo[d][1,3]dioxol-5-yl thioureaHCT1161.54
Bis-benzo[d][1,3]dioxol-5-yl thioureaMCF74.52

The anticancer mechanisms have been studied through various assays, including EGFR inhibition and apoptosis assessments. Notably, these compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells (IC50 > 150 µM) .

Antibacterial Activity

Compounds with similar structural features have also been evaluated for antibacterial properties. For example, derivatives containing benzo[d][1,3]dioxole have exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria:

CompoundBacteria TestedMIC (nM)Reference
Pyrrolidinomethanone derivative 4eSarcina80
Hydroxypiperidinoethanone derivative 6cStaphylococcus aureus110

These findings suggest that modifications in the chemical structure can lead to enhanced antibacterial efficacy.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways in cancer cells by affecting mitochondrial proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at various phases, leading to reduced proliferation rates in cancer cell lines .

Case Studies and Research Findings

Several research studies have focused on the biological evaluation of this compound and its derivatives:

  • A study demonstrated that compounds similar to this compound exhibited significant antiproliferative effects against multiple cancer cell lines while maintaining low toxicity towards normal cells .

Q & A

Q. How is stability assessed under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (plasma) at 37°C, followed by LC-MS to identify degradation products .
  • Light/heat stress : ICH guidelines for photostability (1.2 million lux·hr) and thermal cycling (-20°C to 40°C) .
  • Metabolic stability : Liver microsome assays (human/rat) to calculate intrinsic clearance .

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